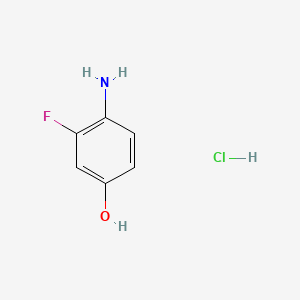

4-Amino-3-fluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-fluorophenol hydrochloride (CAS#:18266-53-0) is a chemical compound . It is also known as 2-Fluoro-4-hydroxyaniline, HCl .

Synthesis Analysis

A practical synthetic route to regorafenib, in which the target compound was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3- (trifluoromethyl)aniline, and 3-fluorophenol, is reported .Molecular Structure Analysis

The molecular formula of this compound is C6H7ClFNO . The molecular weight is 163.58 g/mol .Scientific Research Applications

Synthesis of Biologically Active Molecules

4-Amino-3-fluorophenol hydrochloride serves as a precursor in the synthesis of various biologically active compounds. The fluorophenyl group, recognized for its pharmacophoric properties, contributes to the antibacterial activity of synthesized molecules. In a study, derivatives were prepared through condensation with benzoic acid variants, demonstrating significant antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).

Electrophilic Amination

The compound undergoes electrophilic amination, a process that can involve the complete removal of the fluorine atom, providing a pathway to synthesize new chemical entities. This process has implications for designing compounds with specific functional groups for further chemical modifications (Bombek, Požgan, Kočevar, & Polanc, 2004).

Radiopharmaceutical Synthesis

This compound contributes to the synthesis of radiopharmaceuticals, such as no-carrier-added (n.c.a.) [18F]fluorophenol, which is a crucial synthon for developing complex radiopharmaceuticals. The synthesis process, involving nucleophilic labelling from [18F]fluoride, highlights its utility in creating diagnostic agents (Ross, Ermert, & Coenen, 2011).

Molecular Geometry and Chemical Reactivity Studies

Research into the chemical structure and reactivity of compounds derived from this compound includes theoretical and experimental analyses of molecular geometry, vibrational frequencies, and electronic properties. Such studies provide insights into the chemical behavior of fluorophenols and their derivatives, aiding in the development of new materials and drugs (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green chemistry approach to synthesizing enantiomers of β-fluorophenyl-substituted β-amino acids. Using lipase catalysis, researchers have developed efficient synthesis pathways for these compounds, which are valuable in drug development and synthesis of biologically active molecules (Shahmohammadi, Fülöp, & Forró, 2020).

Optical Sensing and Bio-imaging

The compound's derivatives have been utilized in developing optical sensors and bio-imaging tools, such as fluorescent sensors for metal ions. These applications are crucial in environmental monitoring, diagnostic imaging, and studying cellular processes (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety and Hazards

Properties

IUPAC Name |

4-amino-3-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOVSISSBLYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661200 |

Source

|

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-53-0 |

Source

|

| Record name | 4-Amino-3-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)

![1-Amino-1H-naphtho[1,2-d]triazole](/img/structure/B579311.png)